natural occurrence of Platyphyllenone in Senecio species
natural occurrence of Platyphyllenone in Senecio species
An In-depth Technical Guide to the Natural Occurrence and Analysis of Platyphyllenone and its Congeners in Senecio Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of Platyphyllenone and its closely related parent compound, Platyphylline, within the Senecio genus. It details established experimental protocols for extraction, isolation, and quantification, and visualizes key biological signaling pathways affected by Platyphyllenone.
Natural Occurrence and Quantitative Data
Platyphyllenone is a pyrrolizidine alkaloid (PA) derived from Platyphylline. While direct quantification of Platyphyllenone in plant tissues is not widely reported, extensive data exists for Platyphylline, which serves as the primary indicator of the potential presence of Platyphyllenone. Platyphylline has been identified in several species of the genus Senecio, a large and chemically diverse group within the Asteraceae family. The concentration of these alkaloids can vary significantly based on the species, geographic location, and developmental stage of the plant.
The most notable species reported to contain significant amounts of Platyphylline are Senecio platyphyllus (now reclassified as Caucasalia macrophylla), Senecio adnatus, and Senecio platyphylloides.[1][2][3][4] The quantitative data available for Platyphylline in these species are summarized in Table 1.
Table 1: Quantitative Occurrence of Platyphylline in Various Senecio Species
| Senecio Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference(s) |
| Senecio adnatus | Whole Plant (dried) | Platyphylline | 0.5% | [1][2] |
| Senecio platyphyllus | Aerial Parts / Roots | Platyphylline | 0.2% - 0.3% | [5] |
| Senecio platyphyllus | Aerial Parts / Roots | Platyphylline N-oxide | Up to 1.0% | [5] |
| Senecio platyphylloides (from Georgia) | Aerial Part (air-dry) | Platyphylline Hydrotartrate | 0.1% - 0.2% | [3] |
| Senecio platyphylloides (from China) | Aerial Part (air-dry) | Platyphylline Hydrotartrate | 0.05% | [3] |
Experimental Protocols
The isolation and quantification of Platyphyllenone and Platyphylline from Senecio species involve multi-step procedures, including extraction, purification, and analysis. Below are detailed methodologies based on established protocols for pyrrolizidine alkaloids.
Extraction and Isolation of Platyphylline
A classic and effective method for extracting and isolating PAs from plant material is based on their alkaline nature, employing acid-base liquid-liquid extraction techniques.[1][5][6] This ensures the separation of alkaloids from other plant metabolites.
Methodology:
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Maceration and Extraction:
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Dried and ground plant material (e.g., 1 kg of Senecio adnatus) is macerated in 96% ethanol for 24-48 hours.
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The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous residue.[1]
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Acidification and N-oxide Reduction (Optional but Recommended):
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The aqueous residue is acidified to pH 2 with 1% sulfuric acid (H₂SO₄) or a citric acid solution.[1][5] This protonates the alkaloids, rendering them water-soluble.
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To convert any PA N-oxides back to their tertiary base form for easier extraction, zinc dust is added to the acidic solution, and the mixture is stirred for several hours.[5] This reduction step significantly increases the total yield of the target alkaloid.
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Purification via Liquid-Liquid Extraction:
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The acidified aqueous extract is washed with a non-polar organic solvent (e.g., chloroform or ether) to remove fats, pigments, and other non-alkaloidal compounds. The aqueous layer containing the protonated alkaloids is retained.[1]
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The pH of the aqueous layer is then adjusted to 10-12 with a base (e.g., 5% ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[1][6]
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The alkaline solution is exhaustively extracted with chloroform or dichloroethane. The combined organic layers now contain the crude alkaloid mixture.[1][5]
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Isolation and Crystallization:
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The chloroform is evaporated to yield a dry, crude alkaloid residue.
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This residue is dissolved in a minimal amount of boiling ethyl alcohol. Platyphylline is less soluble in hot ethanol compared to co-occurring alkaloids like Seneciphylline, allowing for fractional crystallization upon cooling.[6]
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For further purification, the crystalline material can be recrystallized from a hot 20% aqueous alcohol solution to yield pure Platyphylline.[1]
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Quantification by HPLC-MS/MS
Modern analytical chemistry relies on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of alkaloids in complex matrices.
Methodology:
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Sample Preparation:
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Extraction: A small amount of finely powdered, dried plant material (e.g., 100 mg) is extracted with an acidified methanol/water solution (e.g., 50:50 v/v, pH 2-3 with HCl) using ultrasonication or microwave-assisted extraction (MAE).
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Cleanup: The resulting extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or Diol) to remove interfering compounds. The alkaloids are eluted with a suitable solvent.
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Final Step: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for injection into the HPLC system.
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Chromatographic Conditions (Representative):
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HPLC System: UHPLC system.
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Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient starting from 5% B to 95% B over several minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry Conditions (Representative):
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Ion Source: Electrospray Ionization (ESI), positive mode.
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Scan Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions must be determined for Platyphyllenone and an appropriate internal standard (e.g., another PA not present in the sample). For the related Platyphylline (precursor ion [M+H]⁺ ≈ 338.2 m/z), characteristic product ions would be optimized.
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Data Analysis: Quantification is achieved by constructing a calibration curve using certified reference standards and an internal standard to correct for matrix effects.
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Biological Activity and Signaling Pathways
Recent research has highlighted the potent biological activities of Platyphyllenone, particularly its anticancer effects. Studies have shown that it can induce programmed cell death (apoptosis) and cellular self-degradation (autophagy) in various cancer cell lines.[1]
Platyphyllenone exerts these effects by modulating key intracellular signaling pathways. In oral and breast cancer cells, it has been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Concurrently, it inhibits the pro-survival AKT signaling pathway. This dual action—activating death signals while suppressing survival signals—leads to the activation of caspases and the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. The Senecio alkaloids. Part IV. Platyphilline, the active principle of Senecio adnatus, D.C. [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU69881A1 - Method for isolating platifillin - Google Patents [patents.google.com]
- 6. aps.uzicps.uz [aps.uzicps.uz]
